FXa-IN-1

Description

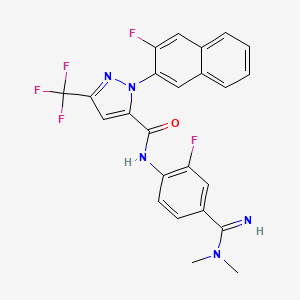

Structure

3D Structure

Properties

Molecular Formula |

C24H18F5N5O |

|---|---|

Molecular Weight |

487.4 g/mol |

IUPAC Name |

N-[4-(N,N-dimethylcarbamimidoyl)-2-fluorophenyl]-1-(3-fluoronaphthalen-2-yl)-3-(trifluoromethyl)pyrazole-5-carboxamide |

InChI |

InChI=1S/C24H18F5N5O/c1-33(2)22(30)15-7-8-18(16(25)10-15)31-23(35)20-12-21(24(27,28)29)32-34(20)19-11-14-6-4-3-5-13(14)9-17(19)26/h3-12,30H,1-2H3,(H,31,35) |

InChI Key |

OHAWXGAOPUKZCN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=N)C1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C3=CC4=CC=CC=C4C=C3F)C(F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of FXa-IN-1 in the Coagulation Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction

FXa-IN-1 is a potent and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its mechanism of action centers on the direct, competitive, and reversible inhibition of FXa, thereby preventing the conversion of prothrombin to thrombin and ultimately blocking the formation of a fibrin clot. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, the experimental protocols used for its characterization, and its interaction with the coagulation cascade.

Core Mechanism of Action: Direct Inhibition of Factor Xa

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a blood clot. This process is divided into the intrinsic, extrinsic, and common pathways. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway. Its primary role is to cleave prothrombin (Factor II) to generate thrombin (Factor IIa), the key enzyme responsible for converting fibrinogen to fibrin, the structural basis of a blood clot.

This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa. This binding event physically obstructs the access of prothrombin to the enzyme's catalytic center, thereby preventing its cleavage and the subsequent generation of thrombin. This direct inhibition effectively halts the amplification of the coagulation cascade.

Quantitative Inhibitory Activity

The potency of this compound as a Factor Xa inhibitor has been quantified through various in vitro assays. The key parameters defining its inhibitory activity are the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

| Parameter | Value | Description |

| IC50 | 3 nM | The concentration of this compound required to inhibit 50% of Factor Xa activity. |

| Ki | 0.7 nM | The equilibrium dissociation constant for the binding of this compound to Factor Xa, indicating a high binding affinity. |

These values demonstrate that this compound is a highly potent inhibitor of Factor Xa, effective at nanomolar concentrations.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biochemical and cellular assays. The following are detailed methodologies for the key experiments cited.

In Vitro Factor Xa Inhibition Assay (Chromogenic)

This assay is a primary method for determining the IC50 value of a Factor Xa inhibitor.

Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which releases a colored product upon cleavage by Factor Xa, is used to quantify this activity. The intensity of the color produced is inversely proportional to the inhibitory activity of the compound.

Methodology:

-

Reagents and Materials:

-

Human Factor Xa

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

A solution of human Factor Xa is prepared in the assay buffer.

-

Serial dilutions of this compound are prepared in the assay buffer.

-

In a 96-well microplate, a fixed concentration of Factor Xa is incubated with varying concentrations of this compound for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Following the incubation, the chromogenic substrate is added to each well to initiate the enzymatic reaction.

-

The absorbance of the colored product is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

-

Data Analysis:

-

The percentage of Factor Xa inhibition is calculated for each concentration of this compound relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Determination of the Inhibitor Constant (Ki)

The Ki value provides a more precise measure of the inhibitor's binding affinity and is typically determined for competitive inhibitors.

Principle: The Ki is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and its Michaelis-Menten constant (Km).

Methodology:

-

Determine the Michaelis-Menten Constant (Km) of the Substrate:

-

Perform the chromogenic Factor Xa assay as described above, but with a fixed concentration of Factor Xa and varying concentrations of the chromogenic substrate.

-

Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value.

-

-

Calculate the Ki:

-

Once the IC50 of this compound and the Km of the substrate are known, the Ki can be calculated using the following Cheng-Prusoff equation for competitive inhibition:

-

Ki = IC50 / (1 + ([S] / Km))

-

Where:

-

[S] is the concentration of the substrate used in the IC50 determination assay.

-

-

-

Visualizing the Mechanism of Action

Coagulation Cascade and this compound Inhibition

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the point of inhibition by this compound.

Caption: Inhibition of Factor Xa by this compound in the coagulation cascade.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps involved in determining the IC50 value of this compound.

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound is a highly potent and selective direct inhibitor of Factor Xa. Its mechanism of action, characterized by a low nanomolar IC50 and Ki, involves the competitive and reversible binding to the active site of Factor Xa, thereby preventing the propagation of the coagulation cascade. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other similar Factor Xa inhibitors, which is essential for the research and development of novel anticoagulant therapies.

The Synthesis of a-IN-1: A Technical Guide to a Versatile Aminopyrazole Core

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the synthesis pathway and starting materials for a-IN-1, a representative 5-amino-3-aryl-1H-pyrazole derivative. The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide will focus on a common and efficient three-component reaction to construct this key heterocyclic system.

Introduction to the 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a critical pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and antiviral effects.[3] Notably, compounds incorporating this scaffold have been developed as potent kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial in cell cycle regulation and signaling pathways implicated in cancer.[4][5][6][7] The synthetic accessibility and the ability to readily functionalize the aminopyrazole core make it an attractive starting point for the development of novel therapeutics.

a-IN-1 Synthesis Pathway

The synthesis of the a-IN-1 core, represented here by 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles, is efficiently achieved through a one-pot, three-component reaction. This approach involves the condensation of an aryl aldehyde, malononitrile, and a phenylhydrazine derivative. The reaction can be effectively catalyzed by an organocatalyst such as L-proline or accelerated using microwave irradiation, offering a greener and more efficient alternative to traditional methods.[8][9]

The general reaction proceeds as follows: an aryl aldehyde reacts with malononitrile to form an arylmethylenemalononitrile intermediate. Subsequent Michael addition of phenylhydrazine to this intermediate, followed by intramolecular cyclization and tautomerization, yields the final 5-aminopyrazole product.

Quantitative Data

The following table summarizes the yields and melting points for a selection of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles synthesized via a three-component reaction.

| Compound | Ar (Aldehyde) | Ar' (Hydrazine) | Yield (%) | Melting Point (°C) | Reference |

| 4b | Phenyl | Phenyl | 85 | 133 | [10] |

| 4c | Phenyl | 4-Chlorophenyl | 82 | 137 | [10] |

| - | 4-Chlorophenyl | Phenyl | 95 | 218-220 | [11] |

| - | 2-Naphthyl | Phenyl | - | - | [8] |

| - | 4-Methoxyphenyl | Phenyl | - | - | [8] |

Experimental Protocols

General Procedure for the L-Proline Catalyzed Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles

This protocol is adapted from a reported three-component synthesis.[8]

Materials:

-

Aryl aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Phenylhydrazine derivative (1.0 mmol)

-

L-Proline (0.1 mmol, 10 mol%)

-

Ethanol (5 mL)

Procedure:

-

A mixture of the aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine derivative (1.0 mmol), and L-proline (0.1 mmol) in ethanol (5 mL) is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solid product is collected by filtration.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials and catalyst.

-

The product is then dried under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

-

The structure and purity of the final compound are confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]

Microwave-Assisted Synthesis of 3-(halophenyl)-1-phenyl-1H-pyrazoles

This protocol is based on a reported microwave-assisted synthesis.[9]

Materials:

-

Halogen-substituted aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Phenylhydrazine (1.0 mmol)

-

Ethanol (10 mL)

-

Piperidine (catalytic amount)

Procedure:

-

In a microwave-safe reaction vessel, a mixture of the halogen-substituted aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and a catalytic amount of piperidine in ethanol (10 mL) is prepared.

-

The reaction vessel is sealed and subjected to microwave irradiation at 140°C for 2 minutes.

-

After cooling to room temperature, the resulting solid is collected by filtration.

-

The crude product is washed with cold ethanol and dried.

-

Purification is achieved by recrystallization from an appropriate solvent.

-

Characterization of the final product is performed using IR, NMR, and MS spectroscopy.[9]

Signaling Pathway Modulation

Aminopyrazole derivatives are well-documented as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6][12] Dysregulation of CDK activity is a hallmark of many cancers. The aminopyrazole core can effectively bind to the ATP-binding pocket of CDKs, such as CDK2, preventing the phosphorylation of its substrates and thereby arresting the cell cycle. For instance, inhibition of the CDK2/Cyclin A complex can block the progression from the S phase to the G2 phase of the cell cycle, leading to apoptosis in cancer cells.[12]

References

- 1. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro and In Vivo Stability of Alpha-1-Proteinase Inhibitor (A1PI)

Disclaimer: Initial searches for a molecule specifically named "a-IN-1" did not yield definitive results in publicly available scientific literature. It is possible that this is an internal compound name, a misnomer, or a highly specific variant not widely documented. Therefore, this technical guide focuses on a well-characterized protein with a similar nomenclature pattern, Alpha-1-Proteinase Inhibitor (A1PI) , also known as Alpha-1-Antitrypsin (AAT). The following data and protocols for A1PI are presented as a representative example of an in-depth stability analysis.

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the stability characteristics of Alpha-1-Proteinase Inhibitor (A1PI), a crucial serine protease inhibitor. Understanding the in vitro and in vivo stability of A1PI is paramount for its therapeutic application, particularly in augmentation therapy for A1PI deficiency. This document outlines its pharmacokinetic profile, long-term stability under various storage conditions, and the methodologies used to assess its integrity and activity.

In Vivo Stability and Pharmacokinetics

The in vivo stability of A1PI is a key determinant of its therapeutic efficacy and dosing regimen. A1PI augmentation therapies are designed to maintain serum levels above a protective threshold.[1][2] The primary mechanism of action is the inhibition of neutrophil elastase, protecting lung tissue from proteolytic damage.[3][4][5]

Pharmacokinetic Parameters of A1PI (Human)

The following table summarizes the key pharmacokinetic parameters of intravenously administered human A1PI, based on studies with different commercial preparations.

| Parameter | Value | Species | Notes |

| Metabolic Half-Life | 4.5 - 6 days | Human | The time for the serum concentration to reduce by half.[1][4][6] |

| Clearance | ~603 mL/day (SD 129) | Human | Following a single 60 mg/kg dose.[4] |

| Volume of Distribution (Vd) | ~3.5 L | Human | Indicates distribution primarily within the plasma and extracellular fluid.[6] |

| Maximum Concentration (Cmax) | 44.1 µM (SD 10.8) | Human | Following a single 60 mg/kg dose.[4] |

| Area Under the Curve (AUC) | 144 µM·day (SD 27) | Human | Following a single 60 mg/kg dose.[4] |

Data compiled from studies on various A1PI preparations such as Zemaira® and Prolastin®.[1][4]

Mechanism of Action and Clearance

A1PI functions by forming a stable, covalent complex with its target proteases, primarily neutrophil elastase.[3] This inactive complex is then rapidly cleared from circulation by the serpin-enzyme complex receptor.[7]

In Vitro Stability

The in vitro stability of A1PI is critical for its manufacturing, storage, and handling to ensure that the biological activity is retained until administration. Studies have evaluated its long-term stability in relevant biological matrices.

Long-Term Stability in Human Plasma

A study assessed the stability of A1PI in citrated human plasma at three concentrations (low, normal, and high) when stored at -20°C and -60°C for up to 24 months.[7]

Table 2.1.1: A1PI Protein Stability in Human Plasma (Nephelometric Assay) [7]

| Storage Time (Months) | Low Conc. (~0.3 mg/mL) % Recovery | Normal Conc. (~1.2 mg/mL) % Recovery | High Conc. (~2.9 mg/mL) % Recovery |

| @ -20°C | |||

| 3 | 103.2 | 100.8 | 102.1 |

| 6 | 100.0 | 99.2 | 100.3 |

| 12 | 103.2 | 100.8 | 103.8 |

| 18 | 103.2 | 100.8 | 105.9 |

| 24 | 106.5 | 103.4 | 109.8 |

| @ -60°C | |||

| 3 | 100.0 | 100.0 | 100.7 |

| 6 | 100.0 | 98.3 | 99.0 |

| 12 | 103.2 | 100.8 | 101.7 |

| 18 | 103.2 | 101.7 | 103.1 |

| 24 | 103.2 | 100.8 | 103.1 |

Table 2.1.2: A1PI Protein Stability in Human Plasma (ELISA) [7]

| Storage Time (Months) | Low Conc. (~0.3 mg/mL) % Recovery | Normal Conc. (~1.3 mg/mL) % Recovery | High Conc. (~3.5 mg/mL) % Recovery |

| @ -20°C | |||

| 3 | 96.8 | 100.0 | 100.3 |

| 6 | 93.5 | 96.9 | 97.2 |

| 12 | 103.2 | 103.9 | 116.1 |

| 18 | 100.0 | 100.8 | 100.8 |

| 24 | 100.0 | 96.1 | 84.7 |

| @ -60°C | |||

| 3 | 100.0 | 100.0 | 100.0 |

| 6 | 93.5 | 96.1 | 96.9 |

| 12 | 103.2 | 100.8 | 103.1 |

| 18 | 100.0 | 100.0 | 101.1 |

| 24 | 100.0 | 97.7 | 98.6 |

Overall, A1PI protein was shown to be stable in human citrated plasma for up to 24 months at both -20°C and -60°C, with recoveries generally within the 100 ± 20% acceptance criterion.[7]

Long-Term Stability in a BAL-Mimicking Matrix

The stability of A1PI was also tested in a matrix mimicking bronchoalveolar lavage (BAL) fluid to simulate the environment in the lung.

Table 2.2.1: A1PI Protein Stability in BAL-Mimicking Matrix [7]

| Storage Time (Months) | Low Conc. (1 µg/mL) % Recovery | High Conc. (10 µg/mL) % Recovery |

| @ -20°C | ||

| 3 | 98.0 | 99.0 |

| 6 | 101.0 | 105.5 |

| 12 | 96.0 | 101.5 |

| 18 | 100.7 | 108.0 |

| @ -60°C | ||

| 3 | 99.0 | 100.5 |

| 6 | 102.0 | 104.5 |

| 12 | 100.0 | 105.0 |

| 18 | 102.0 | 111.5 |

A1PI protein was stable in the BAL-mimicking matrix for at least 18 months at both temperatures.[7] The reduction in A1PI's elastase inhibitory activity was slightly more pronounced than the reduction in total protein concentration.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of A1PI stability. The following sections describe the protocols used in long-term stability studies.

Preparation of Stability Samples

Objective: To prepare samples in relevant matrices with varying concentrations of A1PI.

Protocol for Human Plasma Samples: [7]

-

A commercially available citrated human reference plasma pool is used as the base matrix.

-

To achieve a low A1PI concentration (~0.3 mg/mL), the plasma pool is diluted with a purified human serum albumin solution.

-

To achieve a high A1PI concentration (~3 mg/mL), a purified human A1PI preparation is added to the plasma pool.

-

The normal concentration sample consists of the undiluted plasma pool.

-

Aliquots of each concentration are prepared and stored at the target temperatures.

Protocol for BAL-Mimicking Solution: [7]

-

A base matrix with low total protein concentration is prepared.

-

Purified A1PI is added to achieve the desired low (e.g., 1 µg/mL) and high (e.g., 10 µg/mL) concentrations.

-

Samples are aliquoted and stored at the target temperatures.

Analytical Methods for Stability Assessment

3.2.1 Nephelometric Assay for A1PI Protein [7]

-

Principle: This immunochemical method measures the turbidity of a sample after the addition of an antibody specific to the target protein. The amount of light scattered by the resulting antigen-antibody complexes is proportional to the protein concentration.

-

Procedure:

-

Samples are diluted appropriately.

-

A specific anti-A1PI antibody is added.

-

The mixture is incubated to allow for the formation of immune complexes.

-

The intensity of scattered light is measured using a nephelometer.

-

Concentrations are determined by comparing results to a standard curve.

-

3.2.2 Enzyme-Linked Immunosorbent Assay (ELISA) for A1PI Protein [7]

-

Principle: A sandwich ELISA format is used to quantify A1PI protein.

-

Procedure:

-

Microplate wells are coated with a capture antibody specific for A1PI.

-

Samples and standards are added to the wells and incubated.

-

After washing, a second, enzyme-conjugated detection antibody against A1PI is added.

-

A substrate is added, which is converted by the enzyme to produce a measurable colorimetric signal.

-

The signal intensity is read on a plate reader and is proportional to the A1PI concentration.

-

3.2.3 Elastase Inhibitory Activity Assay [7]

-

Principle: This functional assay measures the capacity of A1PI in a sample to bind to and inhibit elastase.

-

Procedure (Elastase Complex Formation Immunosorbent Assay): [7]

-

Elastase is immobilized on the surface of a microplate well.

-

The A1PI-containing sample is added, allowing the formation of A1PI-elastase complexes.

-

The plate is washed to remove unbound proteins.

-

The bound A1PI is detected using an enzyme-labeled anti-A1PI antibody.

-

A substrate is added, and the resulting signal is proportional to the amount of functionally active A1PI.

-

This guide consolidates critical in vivo and in vitro stability data for Alpha-1-Proteinase Inhibitor. The provided pharmacokinetic parameters, long-term storage data, and detailed experimental protocols serve as a valuable resource for professionals in drug development and research, ensuring the proper handling, storage, and application of this vital therapeutic protein.

References

- 1. fda.gov [fda.gov]

- 2. bcbsm.com [bcbsm.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Alpha1-Proteinase Inhibitor (Human) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-1 proteinase inhibitor (Prolastin-C): Uses & Side Effects [medicinenet.com]

- 6. drugs.com [drugs.com]

- 7. Clinical Study Support by Long-Term Stability Studies of Alpha1-Proteinase Inhibitor and Urea in Relevant Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Anoctamin-1 (ANO1) Inhibitors: A Technical Overview

Disclaimer: The term "a-IN-1" as specified in the query did not yield specific results for a singular chemical probe. Based on the common nomenclature for inhibitors, this guide will focus on the discovery and development of inhibitors for Anoctamin-1 (ANO1), a well-researched target in drug discovery.

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability.[1][2] Dysregulation of ANO1 function has been implicated in numerous pathologies, such as hypertension, asthma, and various cancers, making it an attractive therapeutic target.[3][4][5] This has spurred significant efforts in the discovery and development of small molecule inhibitors of ANO1 to probe its biological functions and for potential therapeutic applications.

Discovery of ANO1 Inhibitors

The initial discovery of ANO1 inhibitors has largely been driven by high-throughput screening (HTS) of large chemical libraries.[2][6][7] These campaigns have led to the identification of several distinct chemical scaffolds with inhibitory activity against ANO1. More recently, computational methods such as shape-based virtual screening and machine learning models have been employed to identify novel inhibitor classes.[8][9]

Key Chemical Scaffolds

Several classes of small molecules have been identified as ANO1 inhibitors, including:

-

Thiophenecarboxylic acid and benzoic acid derivatives: Identified through virtual screening, these compounds have shown potent inhibitory activity.[8]

-

Aminophenoxy-N-amidinoacetamide derivatives: Such as the potent inhibitor Ani9.[6][7]

-

Natural products and their derivatives: Compounds like tannic acid, luteolin, and resveratrol have demonstrated inhibitory effects on ANO1.[2][10][11]

-

FDA-approved drugs: Screening of existing drug libraries has identified compounds like diethylstilbestrol and hemin as novel ANO1 inhibitors.[12][13]

Development and Optimization

Following the initial identification of hit compounds, medicinal chemistry efforts have focused on optimizing their potency, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies.[8] For instance, optimization of a 4-arylthiophene-3-carboxylic acid hit compound led to the development of a highly potent and selective inhibitor with an IC50 of 0.79 μM.[8]

Quantitative Data on ANO1 Inhibitors

The following table summarizes the in vitro potency of several key ANO1 inhibitors.

| Compound | Chemical Class | Assay Type | IC50 (μM) | Reference |

| Compound 42 | 4-arylthiophene-3-carboxylic acid | YFP fluorescence quenching | 0.79 | [8] |

| Ani9 | Aminophenoxy-N-amidinoacetamide | Apical membrane current | 0.077 | [6] |

| T16Ainh-A01 | - | Apical membrane current | 1.39 | [6] |

| MONNA | - | Apical membrane current | 1.95 | [6] |

| Hemin | Porphyrin | YFP fluorescence quenching | 0.45 | [12] |

| Diethylstilbestrol | Stilbenoid | YFP fluorescence quenching | Potent >90% at 25µM | [13] |

| cis-Resveratrol | Stilbenoid | YFP fluorescence quenching | ~10-30 | [11] |

| trans-Resveratrol | Stilbenoid | YFP fluorescence quenching | ~100-300 | [11] |

| CaCCinh-A01 | - | - | - | [10] |

Experimental Protocols

The characterization of ANO1 inhibitors relies on a combination of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Yellow Fluorescent Protein (YFP) Quenching Assay

This cell-based HTS assay is a primary method for identifying ANO1 inhibitors.[12][13][14][15]

Principle: Fischer rat thyroid (FRT) cells are co-transfected to express ANO1 and a halide-sensitive YFP mutant. Activation of ANO1 by an agonist (e.g., ATP to stimulate P2Y receptors and increase intracellular Ca2+) leads to an influx of iodide ions, which quenches the YFP fluorescence. Inhibitors of ANO1 will prevent this quenching.[13][14]

Protocol:

-

Seed FRT cells stably expressing human ANO1 and the YFP mutant in 96-well plates.

-

Pre-incubate the cells with test compounds for a defined period (e.g., 10 minutes).[6][12]

-

Add a solution containing an agonist (e.g., 100 µM ATP) and iodide.[6][12]

-

Measure the YFP fluorescence over time using a plate reader.

-

Calculate the rate of fluorescence quenching to determine the inhibitory activity of the compounds.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of ANO1 channel activity and is used to confirm the inhibitory effects of compounds identified in HTS.[8]

Principle: The whole-cell patch clamp technique allows for the measurement of ion currents across the entire cell membrane of a single cell expressing ANO1.

Protocol:

-

Culture ANO1-overexpressing cells (e.g., FRT or HEK293 cells) on glass coverslips.

-

Establish a whole-cell recording configuration using a glass micropipette.

-

Activate ANO1 channels by including a known concentration of free Ca2+ (e.g., 1 µM) in the intracellular pipette solution.[8]

-

Apply a voltage protocol (e.g., stepping the membrane potential from -100 mV to +100 mV) to elicit ANO1 currents.[8]

-

Perfuse the test compound onto the cell and record the change in the ANO1-mediated current to determine the extent of inhibition.

Cell Viability and Proliferation Assays

These assays are used to assess the cytotoxic or anti-proliferative effects of ANO1 inhibitors, particularly in cancer cell lines.

Principle: Assays like the Cell Counting Kit-8 (CCK8) or MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Seed cancer cells known to overexpress ANO1 (e.g., PC-3, HCT116) in 96-well plates.[16]

-

Treat the cells with various concentrations of the ANO1 inhibitor for a specified duration (e.g., 72 hours).[16]

-

Add the CCK8 or MTS reagent to each well and incubate for a few hours.[16]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control.

Signaling Pathways and Visualizations

ANO1 is involved in multiple signaling pathways that are critical for cell proliferation, migration, and survival.[1][3][4] Overexpression of ANO1 has been shown to activate pathways such as the EGFR-MAPK and PI3K/Akt signaling cascades.[3][4][17]

Caption: ANO1 signaling pathways in cancer.

Caption: High-throughput screening workflow for ANO1 inhibitors.

Conclusion

The discovery and development of ANO1 inhibitors represent an active area of research with significant therapeutic potential. A diverse range of chemical scaffolds has been identified through various screening strategies, and ongoing medicinal chemistry efforts continue to yield more potent and selective compounds. These chemical probes are invaluable tools for elucidating the complex biology of ANO1 and for validating it as a drug target in various diseases. Future work will likely focus on advancing the most promising lead compounds into preclinical and clinical development.

References

- 1. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 2. Prediction of Novel Anoctamin1 (ANO1) Inhibitors Using 3D-QSAR Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]

- 5. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]

- 7. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of ANO1 Inhibitors based on Machine learning and molecule docking simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Effect of Hemin through ANO1 Inhibition in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]

- 16. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]

An In-depth Technical Guide on the Binding Affinity and Kinetics of Direct Factor Xa Inhibitors

Disclaimer: Initial searches for a specific Factor Xa inhibitor designated "a-IN-1" did not yield any publicly available data. It is presumed that "a-IN-1" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound name. To fulfill the structural and content requirements of this technical guide, the well-characterized, potent, and selective direct Factor Xa inhibitor, Apixaban, will be used as a representative molecule. The data, protocols, and visualizations presented herein are specific to Apixaban and serve as a template that can be adapted for "a-IN-1" as data becomes available.

Executive Summary

This technical guide provides a comprehensive overview of the binding affinity and kinetics of direct Factor Xa (FXa) inhibitors, with a specific focus on Apixaban as a model compound. Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to Factor Xa and Direct Inhibition

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. This process is divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa.[1] Factor Xa then plays a pivotal role in converting prothrombin to thrombin, the enzyme responsible for cleaving fibrinogen to fibrin.[1] Direct FXa inhibitors, such as Apixaban, act by selectively and reversibly binding to the active site of both free and clot-bound Factor Xa, thereby inhibiting its enzymatic activity and reducing thrombin generation.[1][3] This targeted mechanism of action offers a predictable anticoagulant effect.[1]

The Coagulation Cascade and the Role of Factor Xa

The central role of Factor Xa in the coagulation cascade makes it an attractive target for anticoagulant therapy. The following diagram illustrates its position at the convergence of the intrinsic and extrinsic pathways.

Quantitative Binding Affinity and Kinetics of Apixaban with Factor Xa

The interaction between an inhibitor and its target enzyme is characterized by its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation).

Binding Affinity Data

Binding affinity is typically reported as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher affinity.

| Parameter | Value (Human Factor Xa) | Conditions | Reference |

| Ki | 0.08 nM | 25°C | [4] |

| Ki | 0.25 nM | 37°C | [5] |

| Ki (Prothrombinase-bound) | 0.62 nM | Physiological conditions | [5] |

| IC50 (Thrombus-associated FXa) | 1.3 nM | --- | [6] |

| IC50 (Thrombin Generation) | 37 nM | Human platelet-rich plasma | [6] |

Binding Kinetics Data

Binding kinetics describe the rate at which the inhibitor associates with the enzyme (kon) and dissociates from the enzyme-inhibitor complex (koff).

| Parameter | Value (Human Factor Xa) | Conditions | Reference |

| kon (Association Rate) | ~20 µM⁻¹s⁻¹ | 37°C | [5] |

| kon (Prothrombinase-bound) | 12 µM⁻¹s⁻¹ | Physiological conditions | [5] |

| Dissociation Half-life (t½) | 1-2 minutes | 37°C | [5] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the binding affinity and kinetics of Factor Xa inhibitors.

Chromogenic Anti-Factor Xa Assay

This is a functional assay used to measure the activity of FXa inhibitors in plasma.[7] The principle relies on the inhibitor's ability to block the enzymatic activity of a known amount of added FXa.

Principle: Patient plasma (containing the inhibitor) is incubated with a known excess of Factor Xa. The inhibitor binds to and inactivates a portion of the FXa. A chromogenic substrate, which is a target for FXa, is then added. The residual, unbound FXa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.[8]

Protocol Outline:

-

Sample Preparation: Obtain platelet-poor plasma from citrated whole blood by double centrifugation.

-

Calibration: Prepare a standard curve using calibrators with known concentrations of the inhibitor (e.g., Apixaban) in normal pooled plasma.

-

Reaction:

-

Pipette patient plasma or calibrator into a microplate well.

-

Add a reagent containing a known excess of bovine Factor Xa and antithrombin.

-

Incubate to allow the inhibitor to bind to Factor Xa.

-

Add a chromogenic substrate specific for Factor Xa (e.g., S-2765).

-

-

Measurement: Read the absorbance at 405 nm over time using a microplate reader.

-

Calculation: Determine the inhibitor concentration in the patient sample by interpolating the results from the calibration curve.

The following diagram outlines the workflow for a typical chromogenic anti-Xa assay.

Clotting Time Assays (PT and aPTT)

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are global coagulation assays that are prolonged in the presence of Factor Xa inhibitors. However, their sensitivity to direct FXa inhibitors can be variable depending on the reagents used.[9]

-

Prothrombin Time (PT): Measures the extrinsic and common pathways. The assay is initiated by adding thromboplastin (a source of tissue factor and phospholipids) to the plasma.

-

Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways. The assay is initiated by adding a contact activator and partial thromboplastin to the plasma.

While these tests can indicate the presence of an anticoagulant effect, they are not recommended for precise quantification of direct FXa inhibitor concentrations.[9]

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

For a more direct and detailed characterization of binding affinity and kinetics, biophysical techniques are employed:

-

Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs upon binding of a ligand (inhibitor) to a macromolecule (enzyme). It can directly determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Surface Plasmon Resonance (SPR): An optical technique that measures the binding of an analyte (inhibitor) in solution to a ligand (enzyme) immobilized on a sensor surface in real-time. SPR can be used to determine both the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff / kon).

Conclusion

This guide has provided a detailed overview of the binding affinity and kinetics of the direct Factor Xa inhibitor Apixaban, serving as a comprehensive template for the evaluation of novel compounds such as "a-IN-1". The presented data tables, experimental protocols, and diagrams offer a framework for understanding and characterizing the interaction of inhibitors with Factor Xa. Accurate determination of these binding parameters is fundamental to the preclinical and clinical development of safe and effective anticoagulant therapies.

References

- 1. What is the mechanism of Apixaban? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Xa Assays [practical-haemostasis.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of the oral, direct factor Xa inhibitor apixaban on routine coagulation assays and anti-FXa assays - PubMed [pubmed.ncbi.nlm.nih.gov]

a-IN-1: A Technical Guide to its Selectivity Profile Against Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of a-IN-1, a novel investigational serine protease inhibitor. The document details its inhibitory potency against a panel of key serine proteases, outlines the experimental methodologies used for its characterization, and illustrates relevant biological pathways and experimental workflows.

Data Presentation: Selectivity Profile of a-IN-1

The inhibitory activity of a-IN-1 was assessed against a panel of serine proteases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) was determined for each enzyme. The results, summarized in the table below, demonstrate that a-IN-1 is a potent and highly selective inhibitor of its primary target, with significantly lower activity against other tested serine proteases.

| Enzyme | Class | a-IN-1 IC50 (nM) |

| Trypsin-1 | Trypsin-like | 5.2 ± 0.8 |

| α-Chymotrypsin | Chymotrypsin-like | 8,500 ± 1,200 |

| Human Neutrophil Elastase | Chymotrypsin-like | > 50,000 |

| Thrombin | Trypsin-like | 1,250 ± 210 |

| Factor Xa | Trypsin-like | 980 ± 150 |

| Kallikrein 4 (KLK4) | Trypsin-like | 450 ± 65 |

| Cathepsin G | Chymotrypsin-like | 15,000 ± 2,300 |

Table 1: In vitro inhibitory potency of a-IN-1 against a panel of serine proteases. Data are presented as mean IC50 values ± standard deviation from three independent experiments.

Experimental Protocols: In Vitro Serine Protease Inhibition Assay

The IC50 values were determined using a standardized in vitro fluorescence-based enzymatic assay.

2.1 Objective: To quantify the inhibitory potency of a-IN-1 against a specific serine protease by measuring the reduction in the rate of cleavage of a fluorogenic substrate.

2.2 Materials:

-

Enzymes: Recombinant human serine proteases (e.g., Trypsin-1, α-Chymotrypsin, etc.).

-

Inhibitor: a-IN-1, dissolved in 100% DMSO to create a 10 mM stock solution.

-

Substrates: Fluorogenic peptide substrates specific for each enzyme (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Triton X-100, pH 8.0.

-

Hardware: 96-well black, flat-bottom microplates; fluorescence plate reader.

2.3 Reagent Preparation:

-

Enzyme Solution: Prepare a 2X working solution of the target serine protease in assay buffer. The final concentration should be optimized for linear substrate turnover within the assay window.

-

Substrate Solution: Prepare a 2X working solution of the appropriate fluorogenic substrate in assay buffer. The final concentration is typically at or below the Michaelis-Menten constant (Km) for the respective enzyme.

-

Inhibitor Dilutions: Perform a serial dilution of the a-IN-1 stock solution in 100% DMSO. Subsequently, dilute these intermediate concentrations into assay buffer to create 4X working solutions. The final DMSO concentration in the assay should not exceed 1%.

2.4 Assay Procedure:

-

Inhibitor Addition: Add 25 µL of the 4X a-IN-1 serial dilutions or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.

-

Enzyme Pre-incubation: Add 25 µL of the 2X enzyme solution to each well. Mix gently and incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

-

Reaction Initiation: Add 50 µL of the 2X substrate solution to each well to initiate the enzymatic reaction. The total reaction volume is 100 µL.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation / 460 nm emission for AMC-based substrates). Monitor the increase in fluorescence intensity over a period of 15-30 minutes, taking readings every 60 seconds.

2.5 Data Analysis:

-

Determine Reaction Rates: Calculate the initial velocity (V) of the reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

-

Calculate Percent Inhibition: Normalize the data by calculating the percent inhibition for each a-IN-1 concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using non-linear regression analysis to determine the IC50 value.[2]

Visualizations: Pathways and Workflows

3.1 Signaling Pathway: Protease-Activated Receptor (PAR) Activation

Serine proteases, such as thrombin and trypsin, can act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[3][4][5] This cleavage unmasks a tethered ligand that initiates downstream signaling cascades, influencing processes like inflammation and cell proliferation.[6][7]

3.2 Experimental Workflow: Inhibitor Screening and Characterization

The discovery and characterization of a selective inhibitor like a-IN-1 follows a multi-step process, beginning with broad screening and culminating in detailed kinetic analysis. This workflow ensures the efficient identification of potent and selective lead compounds.

References

- 1. Mastering the Canonical Loop of Serine Protease Inhibitors: Enhancing Potency by Optimising the Internal Hydrogen Bond Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Serine proteases and protease-activated receptors signaling in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Signaling pathways induced by serine proteases to increase intestinal epithelial barrier function | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of a-IN-1 in Animal Models

Disclaimer: Extensive searches for a specific compound designated "a-IN-1" did not yield sufficient public data to construct a detailed pharmacokinetic and pharmacodynamic profile. To fulfill the structural and content requirements of this request, this guide has been generated using a hypothetical, yet representative, ATP-competitive kinase inhibitor, hereafter referred to as Exemplar Kinase Inhibitor (EKI) . The data and experimental details presented are illustrative of typical findings for a preclinical kinase inhibitor candidate and are intended to serve as a template for researchers in the field.

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of EKI in various animal models. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic agents.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of EKI observed in mouse and rat models.

Table 1: Pharmacokinetic Parameters of EKI in Rodent Models

| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) |

| Route of Administration | Intravenous (IV) / Oral (PO) | Intravenous (IV) / Oral (PO) |

| Dose (mg/kg) | 2 (IV) / 10 (PO) | 1 (IV) / 5 (PO) |

| Half-life (t½) (h) | 2.5 ± 0.4 (IV) / 3.1 ± 0.6 (PO) | 4.2 ± 0.8 (IV) / 5.5 ± 1.1 (PO) |

| Clearance (CL) (mL/min/kg) | 25.3 ± 3.1 (IV) | 15.8 ± 2.5 (IV) |

| Volume of Distribution (Vd) (L/kg) | 2.1 ± 0.3 (IV) | 1.8 ± 0.2 (IV) |

| Bioavailability (F) (%) | 45 ± 8 | 62 ± 11 |

Data are presented as mean ± standard deviation.

Table 2: In Vivo Pharmacodynamic Profile of EKI

| Parameter | Animal Model | Tumor Model | Endpoint | Value |

| IC₅₀ (in vitro) | - | HCT116 (human colorectal carcinoma) | Cell Proliferation | 15 nM |

| Tumor Growth Inhibition (TGI) (%) | Nude Mouse | HCT116 Xenograft | Tumor Volume | 68% at 20 mg/kg, PO, QD |

| Target Engagement (p-ERK inhibition) | Nude Mouse | HCT116 Xenograft | % Inhibition in Tumor | >80% at 4h post-dose (20 mg/kg, PO) |

QD: Once daily administration.

Detailed Experimental Protocols

Murine Pharmacokinetic Study Protocol

-

Animal Model: Male CD-1 mice, 8-10 weeks old, weighing 25-30g.

-

Drug Formulation: For intravenous administration, EKI was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For oral gavage, EKI was suspended in 0.5% methylcellulose in water.

-

Dosing:

-

IV group: A single bolus dose of 2 mg/kg was administered via the tail vein.

-

PO group: A single dose of 10 mg/kg was administered by oral gavage.

-

-

Sample Collection: Blood samples (approximately 50 µL) were collected from the saphenous vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized capillaries. Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Analytical Method: Plasma concentrations of EKI were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

In Vivo Tumor Growth Inhibition Study Protocol

-

Animal Model: Female athymic nude mice, 6-8 weeks old.

-

Tumor Cell Line: HCT116 human colorectal carcinoma cells.

-

Tumor Implantation: 5 x 10⁶ HCT116 cells in 100 µL of Matrigel were subcutaneously implanted into the right flank of each mouse.

-

Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into two groups (n=10 per group):

-

Vehicle group: 0.5% methylcellulose, administered orally once daily.

-

EKI group: 20 mg/kg EKI formulated in 0.5% methylcellulose, administered orally once daily.

-

-

Endpoint Measurement: Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²)/2. Body weights were also recorded to monitor toxicity. The study was terminated after 21 days of treatment.

-

Statistical Analysis: Differences in tumor volume between the treatment and vehicle groups were analyzed using a two-way ANOVA.

Visualizations: Signaling Pathways and Workflows

EKI Signaling Pathway

a-IN-1 solubility in common laboratory solvents

An In-depth Technical Guide to the Solubility of a-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of a-IN-1 in common laboratory solvents. Due to the limited availability of direct public data for a compound explicitly named "a-IN-1," this document focuses on Indole-3-acetic acid (IAA), a closely related and extensively studied compound that "a-IN-1" likely refers to or is structurally similar to. Indole-3-acetic acid is the most common, naturally occurring plant hormone of the auxin class.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its biological activity and formulation development. The solubility of Indole-3-acetic acid has been determined in several common laboratory solvents. The data is summarized in the table below for easy comparison.

| Solvent | Classification | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Ethanol | Polar Protic | 50 |

| Methanol | Polar Protic | Soluble |

| Chloroform | Nonpolar | Sparingly Soluble |

| Water | Polar Protic | Insoluble |

Note: "Soluble" indicates that a significant amount of the compound can be dissolved, though a precise value is not always reported in the literature. "Sparingly Soluble" suggests that only a small amount will dissolve, and "Insoluble" indicates negligible dissolution.

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of a-IN-1 (Indole-3-acetic acid) in a given solvent.

Materials and Equipment:

-

a-IN-1 (Indole-3-acetic acid), solid

-

Selected laboratory solvents (e.g., DMSO, Ethanol, Water)

-

Analytical balance

-

20 mL glass scintillation vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringes and 0.45 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid a-IN-1 to a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 10 mL) of the desired solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a sufficient time (typically 24-72 hours) to allow the solution to reach equilibrium.

-

After the equilibration period, remove the vials and let them stand to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Filter the withdrawn supernatant through a 0.45 µm syringe filter into a clean vial.

-

Prepare appropriate dilutions of the filtered saturated solution.

-

Analyze the concentration of a-IN-1 in the diluted solutions using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Signaling Pathway of Indole-3-Acetic Acid (Auxin)

Indole-3-acetic acid, as a primary auxin, plays a crucial role in plant growth and development by modulating gene expression. The simplified signaling pathway is initiated by the binding of IAA to its receptor complex.

Caption: Simplified signaling pathway of Indole-3-acetic acid (IAA).

In this pathway, the binding of IAA to the TIR1/AFB receptor complex facilitates the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements (AREs) in the promoters of target genes, leading to the modulation of gene expression and ultimately, a physiological response.

The Preclinical Profile of a-IN-1: A Technical Guide to Off-Target Effects and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical assessment of a-IN-1, a novel inhibitor, with a specific focus on its potential off-target effects and cytotoxic properties. In the landscape of drug discovery and development, a thorough understanding of a compound's selectivity and its impact on cellular health is paramount for predicting potential therapeutic windows and anticipating adverse effects. This document outlines the methodologies for characterizing the interaction of a-IN-1 with a broad panel of kinases and for evaluating its cytotoxic effects in various cell lines. The presented data, while illustrative, serves as a framework for the rigorous preclinical evaluation of novel chemical entities.

Introduction

The development of targeted therapies has revolutionized the treatment of numerous diseases. However, the efficacy of these agents can be compromised by off-target activities and inherent cytotoxicity.[1] Off-target effects, where a drug interacts with unintended biomolecules, can lead to unforeseen side effects, while cytotoxicity, the quality of being toxic to cells, can limit the therapeutic dose.[1] Therefore, a comprehensive preclinical safety and selectivity profile is critical in the early stages of drug development. This guide details the experimental approaches and data interpretation necessary to build such a profile for the investigational compound a-IN-1.

Off-Target Profiling of a-IN-1

To ascertain the selectivity of a-IN-1, a comprehensive kinase panel screen is an essential first step. Kinase inhibitors are often designed to target the ATP-binding site, which shares a degree of conservation across the kinome, leading to the potential for off-target interactions.[2]

Kinase Selectivity Screening

A widely accepted method for this is a competitive binding assay or a functional enzymatic assay against a large panel of kinases.[2][3][4] The data is typically presented as the percentage of inhibition at a specific concentration or as IC50/Kd values for a range of kinases.

Table 1: Illustrative Kinase Selectivity Profile of a-IN-1

| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Kinase Family |

| Primary Target A | 98% | 15 | TK |

| Off-Target Kinase 1 | 85% | 250 | TKL |

| Off-Target Kinase 2 | 72% | 800 | STE |

| Off-Target Kinase 3 | 55% | 1,500 | AGC |

| Off-Target Kinase 4 | 30% | >10,000 | CAMK |

| Off-Target Kinase 5 | 15% | >10,000 | CK1 |

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocol: Kinase Panel Screening (Example: Kinase Glo® Assay)

-

Preparation of Reagents: Recombinant kinases, substrates, and ATP are prepared in a suitable assay buffer. The final ATP concentration should be close to the Km for each kinase to ensure physiological relevance.

-

Compound Dilution: a-IN-1 is serially diluted to create a concentration gradient.

-

Kinase Reaction: The kinase, substrate, and a-IN-1 are incubated together in a microplate well. The reaction is initiated by the addition of ATP.

-

Detection: After a defined incubation period, a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) is added. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.

Cytotoxicity Assessment of a-IN-1

Evaluating the cytotoxic potential of a-IN-1 is crucial to understand its therapeutic index. A battery of in vitro assays is employed to measure cell viability, proliferation, and the induction of cell death pathways.[5][6]

Cell Viability and Proliferation Assays

These assays provide a quantitative measure of the effect of a-IN-1 on cell populations over time. Common methods include MTT, MTS, and CellTiter-Glo® assays, which measure metabolic activity as a surrogate for cell viability.[7][8]

Table 2: Illustrative Cytotoxicity Profile of a-IN-1 in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) after 72h | Assay Method |

| Cell Line A (Target Positive) | Cancer | 0.5 | MTT |

| Cell Line B (Target Negative) | Cancer | 15.2 | MTT |

| Normal Cell Line 1 | Non-cancerous | > 50 | MTT |

| Normal Cell Line 2 | Non-cancerous | 45.8 | CellTiter-Glo® |

Note: This data is hypothetical and for illustrative purposes only.

Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, specific apoptosis assays are performed. These can include assays for caspase activation, Annexin V staining, and analysis of DNA fragmentation.[9][10][11]

Experimental Protocols

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of a-IN-1 for the desired duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to vehicle-treated control cells, and IC50 values are determined.

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with a-IN-1.

-

Reagent Addition: A luminogenic caspase-3/7 substrate is added to the cells.

-

Incubation: The plate is incubated at room temperature to allow for cell lysis and the caspase cleavage of the substrate, which generates a luminescent signal.

-

Luminescence Reading: The luminescence is measured with a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity and is an indicator of apoptosis.

Visualizations

Diagrams are essential for visualizing complex biological processes and experimental designs.

Caption: Hypothetical signaling pathway inhibited by a-IN-1.

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

The preclinical characterization of a-IN-1's off-target effects and cytotoxicity is a multi-faceted process that requires a systematic and rigorous experimental approach. The illustrative data and protocols presented in this guide provide a foundational framework for the evaluation of novel inhibitors. A favorable profile, characterized by high selectivity for the primary target and minimal cytotoxicity in non-target cells, is a key determinant for the advancement of a compound into further preclinical and clinical development. Continuous and comprehensive profiling is essential to de-risk the development process and to build a robust safety profile for promising new therapeutic agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 8. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 9. Apoptosis-Inducing Factor Is a Key Factor in Neuronal Cell Death Propagated by BAX-Dependent and BAX-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis in cells | Abcam [abcam.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

Methodological & Application

Application Notes and Protocols for In Vitro Factor Xa Inhibition Assay Using FXa-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a critical serine protease that plays a pivotal role in the blood coagulation cascade. It is situated at the convergence of the intrinsic and extrinsic pathways, where it catalyzes the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade. The strategic position of FXa makes it a prime target for the development of anticoagulant therapies for the prevention and treatment of thromboembolic disorders. FXa-IN-1 is a potent and specific inhibitor of Factor Xa. These application notes provide a detailed protocol for conducting an in vitro Factor Xa inhibition assay using this compound, enabling researchers to accurately determine its inhibitory activity and characterize its mechanism of action.

Data Presentation

The inhibitory activity of this compound against Factor Xa is summarized in the table below. This data is essential for understanding the potency of the inhibitor and for designing experiments to investigate its effects.

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |

| This compound | Factor Xa | 3 | 0.7 | Data not publicly available |

Signaling Pathway

Factor Xa is a key component of the coagulation cascade, which is a series of enzymatic reactions leading to the formation of a blood clot. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.

Caption: The Coagulation Cascade and the Site of Action of this compound.

Experimental Protocols

Two common methods for determining in vitro Factor Xa inhibition are the fluorometric assay and the chromogenic assay. Both methods are reliable and can be adapted for use with this compound.

Fluorometric In Vitro Factor Xa Inhibition Assay Protocol

This protocol describes a method to determine the inhibitory activity of this compound on Factor Xa by measuring the fluorescence of a product cleaved by the enzyme.

Materials and Reagents:

-

Human Factor Xa (active enzyme)

-

This compound

-

Fluorogenic FXa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA)

-

DMSO (for dissolving inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Experimental Workflow:

Caption: Experimental Workflow for the Fluorometric FXa Inhibition Assay.

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

Assay Plate Setup: To a 96-well black microplate, add the diluted this compound or vehicle control (assay buffer with the same concentration of DMSO as the inhibitor dilutions).

-

Enzyme Addition: Add the Factor Xa solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic FXa substrate to each well.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for a set period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths.

-

Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Chromogenic In Vitro Factor Xa Inhibition Assay Protocol

This protocol outlines a method to assess the inhibitory effect of this compound on Factor Xa by measuring the color change of a chromogenic substrate.

Materials and Reagents:

-

Human Factor Xa (active enzyme)

-

This compound

-

Chromogenic FXa substrate (e.g., S-2222™)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 150 mM NaCl, 5 mM CaCl2)

-

DMSO (for dissolving inhibitor)

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Stop Solution (e.g., 20% acetic acid)

Procedure:

-

Inhibitor Preparation: Prepare a stock solution and serial dilutions of this compound in assay buffer, with a consistent final concentration of DMSO.

-

Assay Plate Setup: Add the diluted this compound or vehicle control to the wells of a 96-well clear microplate.

-

Enzyme Addition: Add the Factor Xa solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Reaction Initiation: Add the pre-warmed chromogenic FXa substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a fixed time (e.g., 5-15 minutes), allowing for color development.

-

Reaction Termination: Stop the reaction by adding the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a dose-response curve.

Conclusion

The provided protocols offer robust and reliable methods for the in vitro characterization of this compound as a Factor Xa inhibitor. By following these detailed procedures, researchers can obtain accurate and reproducible data on the potency and mechanism of action of this compound. This information is invaluable for drug discovery and development efforts targeting the coagulation cascade.

Application Notes and Protocols for Intravenous Administration of a-IN-1 in Rats

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "a-IN-1" is not publicly available. The following application notes and protocols are based on established methodologies for the intravenous administration of hypothetical, poorly soluble compounds in rats and are intended for research purposes only. The user must adapt these guidelines based on the specific physicochemical properties of their compound of interest.

Introduction

These application notes provide a detailed protocol for the preparation and intravenous administration of a-IN-1, a hypothetical poorly soluble compound, in a rat model. The protocol is designed to ensure a consistent and safe administration for preclinical studies, focusing on vehicle selection, formulation preparation, and the intravenous injection procedure.

Data Presentation

A summary of quantitative data for the preparation and administration of a-IN-1 is presented in Table 1. This table provides a quick reference for key parameters.

Table 1: Quantitative Data for a-IN-1 Intravenous Administration in Rats

| Parameter | Value | Notes |

| Formulation | ||

| a-IN-1 Concentration | 1 - 5 mg/mL | Dependent on the required dose and solubility in the vehicle. |

| Vehicle Composition | 10% DMSO, 40% PEG400, 50% Saline (0.9% NaCl) | A common co-solvent system for poorly soluble compounds.[1] |

| pH of final solution | 6.5 - 7.5 | Should be adjusted to be as close to physiological pH as possible. |

| Sterilization | Filtration through a 0.22 µm sterile filter | Essential for parenteral administration.[2] |

| Administration | ||

| Animal Model | Sprague-Dawley or Wistar Rats | Commonly used strains in preclinical research. |

| Body Weight | 200 - 300 g | Typical weight range for adult rats. |

| Route of Administration | Intravenous (IV), lateral tail vein | A common and accessible route for IV injection in rats.[3][4] |

| Injection Volume | 1 - 2 mL/kg | A safe volume for slow bolus IV injection in rats.[5] |

| Needle Gauge | 27 - 30 G | Smaller gauge needles minimize tissue damage.[6] |

| Injection Rate | Slow bolus (over 1-2 minutes) | Rapid injection can cause adverse effects.[7] |

Experimental Protocols

Preparation of a-IN-1 Formulation

This protocol describes the preparation of a sterile solution of a-IN-1 suitable for intravenous administration.

Materials:

-

a-IN-1 (hypothetical compound)

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene glycol 400 (PEG400), sterile, injectable grade

-

Saline (0.9% NaCl), sterile, injectable grade

-

Sterile, pyrogen-free vials

-

Sterile 0.22 µm syringe filters

-

Sterile syringes and needles

-

Vortex mixer

-

pH meter

Procedure:

-

Weighing: Accurately weigh the required amount of a-IN-1 powder in a sterile vial.

-

Solubilization:

-

Add the required volume of DMSO to the vial containing a-IN-1.

-

Vortex the mixture until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used if necessary, but stability at this temperature must be confirmed.

-

-

Addition of Co-solvent:

-

Add the required volume of PEG400 to the DMSO solution.

-

Vortex the mixture until a homogenous solution is obtained.

-

-

Addition of Saline:

-

Slowly add the sterile saline to the organic solvent mixture while vortexing. The saline should be added dropwise to prevent precipitation of the compound.

-

-

pH Adjustment (if necessary):

-

Measure the pH of the final formulation.

-

If the pH is outside the desired range (6.5-7.5), adjust it using sterile, dilute solutions of NaOH or HCl.

-

-

Sterilization:

-

Draw the final solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a sterile, pyrogen-free vial. This step removes any potential microbial contamination.[2]

-

-

Storage:

-

Store the sterile formulation at 2-8°C, protected from light, until use. The stability of the formulation under these conditions should be predetermined.

-

Intravenous Administration to Rats

This protocol outlines the procedure for the intravenous injection of the prepared a-IN-1 formulation into the lateral tail vein of a rat.

Materials:

-

Rat (e.g., Sprague-Dawley, 200-300 g)

-

Prepared sterile a-IN-1 formulation

-

Restraining device for rats

-

Heat lamp or warming pad

-

70% ethanol or other suitable disinfectant

-

Sterile gauze

-

1 mL sterile syringe with a 27-30 G needle

-

Sharps container

Procedure:

-

Animal Preparation:

-

Accurately weigh the rat to calculate the precise injection volume.[2]

-

Place the rat in a restraining device, ensuring the tail is accessible.[8]

-

To induce vasodilation and improve visualization of the tail veins, warm the tail using a heat lamp or by immersing it in warm water (not exceeding 40°C) for a few minutes.[3][8]

-

-

Injection Site Preparation:

-

Clean the tail with a sterile gauze pad soaked in 70% ethanol.[2]

-

Identify one of the lateral tail veins.

-

-

Injection:

-

Load the calculated volume of the a-IN-1 formulation into the sterile syringe. Ensure all air bubbles are removed.

-

With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 15-20 degrees).[3]

-